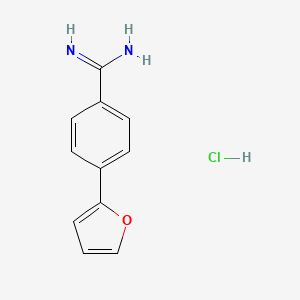

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride

Description

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride is a benzamidine derivative characterized by a benzene ring substituted at the para position with a furan-2-yl group. The carboximidamide moiety (-C(=NH)NH₂) is protonated in its hydrochloride form, enhancing its solubility in polar solvents.

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

4-(furan-2-yl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C11H10N2O.ClH/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H3,12,13);1H |

InChI Key |

IOOQALRCUYGCDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the development of new antibacterial agents.

Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride with selected analogs, highlighting key structural and physicochemical differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|---|

| 4-(Furan-2-yl)benzene-1-carboximidamide HCl | C₁₁H₁₂ClN₂O | 222.69 (calculated) | Furan-2-yl | Polar, moderate solubility in water |

| 4-(Trifluoromethyl)benzene-1-carboximidamide HCl (dihydrate) | C₈H₈ClF₃N₂O·2H₂O | 242.63 | Trifluoromethyl | Lipophilic, high electron-withdrawing |

| 4-(4-Fluorophenoxy)benzene-1-carboximidamide HCl | C₁₃H₁₂ClFN₂O | 266.70 | 4-Fluorophenoxy | Enhanced solubility, halogen bonding |

| 4-(Benzyloxy)benzene-1-carboximidamide HCl | C₁₄H₁₅ClN₂O | 270.74 | Benzyloxy | Hydrophobic, bulky substituent |

| 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl | C₁₁H₁₆ClN₃O | 241.72 | Morpholin-4-yl | Basic, improves membrane permeability |

Key Observations:

- Electron Effects : The trifluoromethyl group () strongly withdraws electrons, reducing the basicity of the carboximidamide group compared to the electron-rich furan substituent .

- Solubility: The 4-fluorophenoxy derivative () exhibits higher solubility in aqueous media due to its polar ether linkage, whereas the benzyloxy analog () is more lipophilic .

- Steric Bulk : Bulky substituents like benzyloxy () or morpholinyl () may hinder interactions with narrow enzymatic pockets compared to the smaller furan group .

Antifungal and Anticancer Potential:

- Thiazolyl Hydrazone Derivatives (): Compounds with furan substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit anticandidal activity (MIC = 250 µg/mL against Candida utilis) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells) . This suggests that the furan moiety may enhance antifungal/anticancer activity in benzamidine analogs.

- 4-(Trifluoromethyl) Analog (): No direct bioactivity data are provided, but trifluoromethyl groups are known to improve metabolic stability and target affinity in other drug candidates .

- 4-(Morpholin-4-yl) Analog (): Morpholine rings often enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

Biological Activity

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O2 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride |

| CAS Number | Not specified |

Anticancer Properties

Recent studies have indicated that 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines were reported at approximately 25 μM, indicating a moderate level of cytotoxicity .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound leads to an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, it was observed that the compound modulates key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt pathway .

Antimicrobial Activity

In addition to its anticancer properties, 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride has shown promising antimicrobial activity against various pathogens. Studies reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Study on Anticancer Efficacy

In a study conducted by Ribeiro Morais et al., the efficacy of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride was evaluated in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.